N-[(1Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-{(2E)-2-[4-(propan-2-yl)benzylidene]hydrazinyl}prop-1-en-2-yl]benzamide
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Overview
Description
N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological and chemical properties, making them valuable in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE typically involves the condensation of 2,5-dimethoxybenzaldehyde with 4-isopropylbenzohydrazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or hydrochloric acid to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction could produce hydrazines.
Scientific Research Applications
N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its bioactive properties.
Industry: Utilized in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of N1-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s aromatic rings may interact with cellular components, affecting cell signaling and function.
Comparison with Similar Compounds
Similar Compounds
N~1~-[(E)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: A structural isomer with similar properties but different spatial arrangement.
N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(4-METHYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE: A compound with a different substituent on the aromatic ring, leading to variations in reactivity and biological activity.
Uniqueness
N~1~-[(Z)-2-(2,5-DIMETHOXYPHENYL)-1-({2-[(E)-1-(4-ISOPROPYLPHENYL)METHYLIDENE]HYDRAZINO}CARBONYL)-1-ETHENYL]BENZAMIDE is unique due to its specific combination of functional groups and spatial arrangement, which confer distinct chemical and biological properties. Its ability to form stable complexes and undergo various reactions makes it valuable in research and industrial applications.
Properties
Molecular Formula |
C28H29N3O4 |
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Molecular Weight |
471.5 g/mol |
IUPAC Name |
N-[(Z)-1-(2,5-dimethoxyphenyl)-3-oxo-3-[(2E)-2-[(4-propan-2-ylphenyl)methylidene]hydrazinyl]prop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C28H29N3O4/c1-19(2)21-12-10-20(11-13-21)18-29-31-28(33)25(30-27(32)22-8-6-5-7-9-22)17-23-16-24(34-3)14-15-26(23)35-4/h5-19H,1-4H3,(H,30,32)(H,31,33)/b25-17-,29-18+ |
InChI Key |
AAZCYJNLNOVAOI-AXWQKLLISA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=N/NC(=O)/C(=C/C2=C(C=CC(=C2)OC)OC)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=NNC(=O)C(=CC2=C(C=CC(=C2)OC)OC)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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